molecular formula C7H12ClNO4 B6610461 (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis CAS No. 2763740-88-9

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis

Cat. No.: B6610461
CAS No.: 2763740-88-9
M. Wt: 209.63 g/mol
InChI Key: IGZHTNJGTMPGNX-JEVYUYNZSA-N
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Description

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, is a chiral compound with significant importance in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. The reaction typically involves the use of a piperidine derivative as a starting material, which undergoes a series of reactions including hydrogenation, oxidation, and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound, often employs biocatalysis due to its high efficiency and selectivity. Enzymes such as carbonyl reductases are used to catalyze the reduction of carboxylic acid derivatives under mild conditions, resulting in high yields and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield alcohols or amines, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, is unique due to its specific chiral configuration and the presence of two carboxylic acid groups. This makes it highly versatile in chemical reactions and valuable in the synthesis of complex molecules.

Properties

IUPAC Name

(3S,5R)-piperidine-3,5-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHTNJGTMPGNX-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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